molecular formula C11H14N4O B15224444 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine

4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine

Cat. No.: B15224444
M. Wt: 218.26 g/mol
InChI Key: NZJBVRBXRJOPHL-UHFFFAOYSA-N
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Description

4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine is a heterocyclic compound that contains both an imidazo[1,2-b]pyridazine core and a morpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-methylimidazo[1,2-a]pyridine, halogenation followed by nucleophilic substitution can introduce the morpholine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as transforming growth factor-β activated kinase (TAK1), by binding to the hinge region of the enzyme . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine is unique due to the combination of the imidazo[1,2-b]pyridazine core and the morpholine ring, which imparts specific biological activities and chemical properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-(2-methylimidazo[1,2-b]pyridazin-8-yl)morpholine

InChI

InChI=1S/C11H14N4O/c1-9-8-15-11(13-9)10(2-3-12-15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

NZJBVRBXRJOPHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=CC=N2)N3CCOCC3

Origin of Product

United States

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